AZD1092
Overview
Description
AZD1092, also known as AZD-1092, is a chemical compound with the molecular formula C24H26N4O5 and a molecular weight of 450.49 g/mol . It is a validated chemical substance with a unique identifier (UNII) WVG4BZB398 . The compound is characterized by its absolute stereochemistry and contains one defined stereocenter .
Preparation Methods
The preparation of AZD1092 involves synthetic routes that include the use of specific reagents and reaction conditions. One method involves the reaction of boron trifluoride with dimethyl ether and epichlorohydrin . This process results in the formation of the compound through a series of chemical transformations. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
AZD1092 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include boron trifluoride, dimethyl ether, and epichlorohydrin . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with boron trifluoride and dimethyl ether results in the formation of a methylating agent .
Mechanism of Action
The mechanism of action of AZD1092 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
AZD1092 can be compared with other similar compounds, such as those with similar molecular structures or functional groups. Some of the similar compounds include those with the same active moiety or similar stereochemistry . The uniqueness of this compound lies in its specific molecular configuration and the particular effects it exerts on its targets.
Properties
CAS No. |
871656-65-4 |
---|---|
Molecular Formula |
C24H26N4O5 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
3-[4-(azetidine-1-carbonyl)phenoxy]-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C24H26N4O5/c1-16(15-29)32-20-12-18(23(30)25-22-8-11-27(2)26-22)13-21(14-20)33-19-6-4-17(5-7-19)24(31)28-9-3-10-28/h4-8,11-14,16,29H,3,9-10,15H2,1-2H3,(H,25,26,30)/t16-/m0/s1 |
InChI Key |
KNTJSHYACOBPAA-INIZCTEOSA-N |
SMILES |
CC(CO)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)N3CCC3)C(=O)NC4=NN(C=C4)C |
Isomeric SMILES |
C[C@@H](CO)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)N3CCC3)C(=O)NC4=NN(C=C4)C |
Canonical SMILES |
CC(CO)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)N3CCC3)C(=O)NC4=NN(C=C4)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZD1092; AZD-1092; AZD 1092; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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